![molecular formula C22H26O7 B1230723 2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid](/img/structure/B1230723.png)
2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[3-[3-hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid is a monocarboxylic acid.
Aplicaciones Científicas De Investigación
Application in Immunogenic Keratitis Treatment
The compound's efficacy in treating immunogenic keratitis was investigated through the administration of leukotriene D4 antagonists in rabbit eyes. This treatment resulted in a significant reduction of circular leukocyte infiltration in the cornea, though it did not impact edema or neovascularization significantly (van Delft et al., 1991).
Role in Enhancing Reactivity of -OH Bearing Molecules
Phloretic acid, a compound related to 2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid, has been used to enhance the reactivity of -OH bearing molecules towards benzoxazine ring formation. This approach facilitates the synthesis of bio-based benzoxazine end-capped molecules, offering potential in various applications (Trejo-Machin et al., 2017).
Contribution to Synthesis of Aryloxyphenoxypropionate Herbicides
This compound has played a role in synthesizing aryloxyphenoxypropionate herbicides, which are crucial in agriculture. The method involves converting phenol into a hydroxyphenyl sulfate, followed by reactions with aryl halides and alkyl 2-halopropionates (Watson & Serban, 1995).
Potential in Allosteric Modification of Hemoglobin
Research has been conducted on isomeric series of 2-(aryloxy)-2-methylpropionic acids, structurally related to this compound, for their ability to decrease the oxygen affinity of human hemoglobin. This has implications for treatments requiring a reversal of depleted oxygen supply, such as in ischemia or stroke (Randad et al., 1991).
Use in Synthesizing Trihydroxyphenolic Acids
The compound has been involved in synthesizing trihydroxyphenolic acids, strong antioxidants with potential medicinal uses. This synthesis utilizes p-hydroxyphenylacetate 3-hydroxylase from Acinetobacter baumannii to catalyze the reaction (Dhammaraj et al., 2015).
Propiedades
Fórmula molecular |
C22H26O7 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
2-[4-[3-[3-hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid |
InChI |
InChI=1S/C22H26O7/c1-2-4-19-20(10-5-16(11-12-23)22(19)26)28-14-3-13-27-17-6-8-18(9-7-17)29-15-21(24)25/h5-10,12,26H,2-4,11,13-15H2,1H3,(H,24,25) |
Clave InChI |
YBEZORYMVISYOA-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)CC=O)OCCCOC2=CC=C(C=C2)OCC(=O)O |
SMILES canónico |
CCCC1=C(C=CC(=C1O)CC=O)OCCCOC2=CC=C(C=C2)OCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



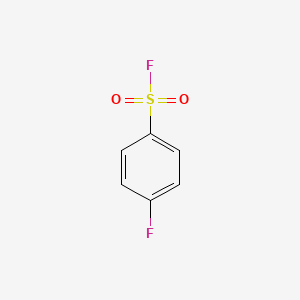
![3-[3-[(4-chlorophenyl)methylthio]-5-pyridin-4-yl-1,2,4-triazol-4-yl]-N,N-dimethyl-1-propanamine](/img/structure/B1230641.png)
![N-[2-(3-ethoxypropylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1230643.png)
![(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide](/img/structure/B1230645.png)
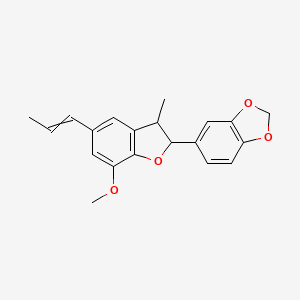
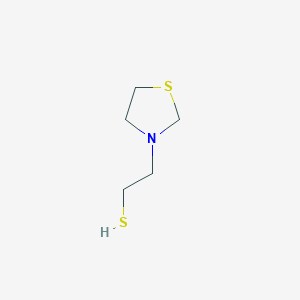
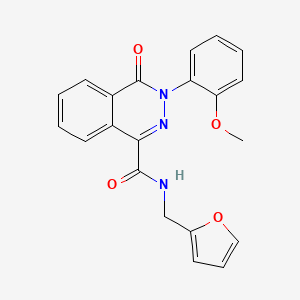
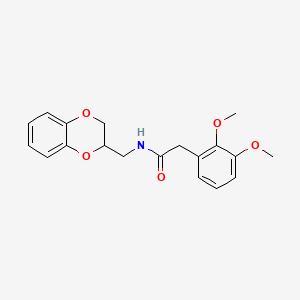
![2-(2-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1230658.png)

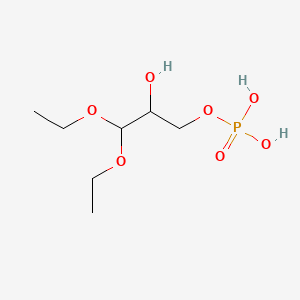
![5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B1230661.png)
![1-[(4-chlorophenyl)-oxomethyl]-N-[4-(1-piperidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1230664.png)
![Methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1230665.png)